![molecular formula C22H16FN3O2 B2462997 4-fluoro-N-(1-methyl-4-oxo-3-(pyridin-2-yl)-1,4-dihydroquinolin-2-yl)benzamide CAS No. 896808-61-0](/img/structure/B2462997.png)
4-fluoro-N-(1-methyl-4-oxo-3-(pyridin-2-yl)-1,4-dihydroquinolin-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-fluoro-N-(1-methyl-4-oxo-3-(pyridin-2-yl)-1,4-dihydroquinolin-2-yl)benzamide is a chemical compound that has gained significant attention in scientific research in recent years. It is a synthetic molecule that belongs to the class of quinoline derivatives and has shown promising results in various research applications.
Scientific Research Applications
Anti-Tubercular Activity
Background: Tuberculosis (TB) remains a global health concern, necessitating the development of novel anti-TB drugs. Pyrazinamide (PZA) is a front-line prodrug used in TB therapy.
Research Findings: In recent studies , a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra. Notably:
Implications: These findings highlight the potential of this compound class as anti-TB agents, warranting further development and exploration.
Kinase Inhibition
Background: Kinases play crucial roles in cellular signaling pathways, making them attractive targets for drug development.
Research Insight: Interestingly, the compound has been investigated for its kinase inhibition properties . Specifically:
LRRK2 Imaging Tracer
Background: Leucine-rich repeat kinase 2 (LRRK2) is implicated in Parkinson’s disease.
Radiosynthesis and PET Tracer: A novel compound, 4-(6-fluoro-4-(5-isopropoxy-1H-indazol-3-yl)pyridin-2-yl)morpholine (FIPM), labeled with fluorine-18 (18F), has been synthesized as a positron emission tomography (PET) tracer for in vivo visualization of LRRK2 in the brain .
Indole Derivatives
Background: Indole derivatives exhibit diverse biological activities.
Pharmacological Potential: Indole-3-acetic acid, derived from tryptophan, acts as a plant hormone. While not directly related to our compound, it exemplifies the broad pharmacological potential of indole derivatives .
Quinoline Derivatives
Background: Quinolines are versatile heterocyclic compounds.
Bromination and Oxazoloquinoline Formation: Bromination of a related compound yields an intriguing oxazoloquinoline derivative . Although not identical, this highlights the broader reactivity of quinoline-based structures.
properties
IUPAC Name |
4-fluoro-N-(1-methyl-4-oxo-3-pyridin-2-ylquinolin-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN3O2/c1-26-18-8-3-2-6-16(18)20(27)19(17-7-4-5-13-24-17)21(26)25-22(28)14-9-11-15(23)12-10-14/h2-13H,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPCXSXXIABJMTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)C(=C1NC(=O)C3=CC=C(C=C3)F)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401326863 |
Source
|
Record name | 4-fluoro-N-(1-methyl-4-oxo-3-pyridin-2-ylquinolin-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401326863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
6.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26663111 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-fluoro-N-(1-methyl-4-oxo-3-pyridin-2-ylquinolin-2-yl)benzamide | |
CAS RN |
896808-61-0 |
Source
|
Record name | 4-fluoro-N-(1-methyl-4-oxo-3-pyridin-2-ylquinolin-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401326863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.